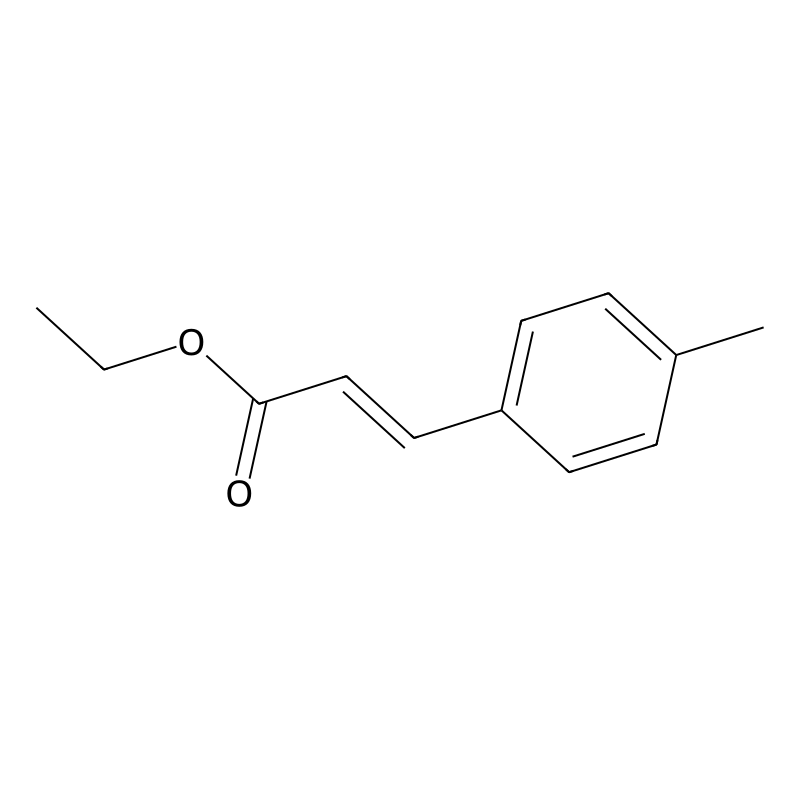

Ethyl 4-methylcinnamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here's what we do know:

- Chemical Structure: Ethyl 4-methylcinnamate is an organic compound belonging to the class of cinnamate esters. It shares a similar structure to Ethyl 4-Methoxycinnamate, with a methyl group (CH₃) at the 4th position on the cinnamate group. PubChem Ethyl 4-methylcinnamate:

- Potential Source: While research into Ethyl 4-methylcinnamate itself is scarce, it might be a natural product found in certain plants. Further investigation is needed to confirm this.

Due to the limited research available, it's difficult to provide detailed information on specific scientific applications.

- Anti-inflammatory and Analgesic Properties: Ethyl 4-Methoxycinnamate has been shown to exhibit anti-inflammatory and analgesic effects Selleck Ethyl 4-Methoxycinnamate: . Ethyl 4-methylcinnamate, with its similar structure, could be investigated for similar properties.

- Antifungal and Larvicidal Activities: Research suggests Ethyl 4-Methoxycinnamate has antifungal and larvicidal properties Selleck Ethyl 4-Methoxycinnamate: . The potential for Ethyl 4-methylcinnamate to share these properties warrants further exploration.

Ethyl 4-methylcinnamate is a chemical compound classified as a cinnamate ester, with the molecular formula and a molecular weight of approximately 206.24 g/mol. It is characterized by its white crystalline form, with a melting point of 49 °C and a boiling point of 187 °C at reduced pressure (15 mmHg). Ethyl 4-methylcinnamate is slightly soluble in organic solvents such as methanol and chloroform but is insoluble in water . This compound is often derived from the esterification of 4-methylcinnamic acid with ethanol.

The primary reaction for synthesizing ethyl 4-methylcinnamate involves the esterification of 4-methylcinnamic acid with ethanol. This reaction typically requires an acid catalyst and can be represented as follows:

In laboratory settings, this reaction can be facilitated by using reagents such as sulfuric acid or other strong acids to promote the formation of the ester bond .

Ethyl 4-methylcinnamate exhibits various biological activities that make it a compound of interest in pharmacological research. Notably, it has demonstrated anti-inflammatory properties, inhibiting cyclooxygenase enzymes COX-1 and COX-2 with IC50 values of approximately 1.12 μM and 0.83 μM, respectively . Additionally, it has shown potential as an analgesic agent, reducing pain responses in animal models through its ability to inhibit pro-inflammatory cytokines like interleukin-1 and tumor necrosis factor-alpha .

Furthermore, studies indicate that ethyl 4-methylcinnamate possesses antifungal and larvicidal activities, making it relevant in agricultural applications as well .

Several methods have been reported for synthesizing ethyl 4-methylcinnamate:

- Esterification Reaction: The most common method involves the direct esterification of 4-methylcinnamic acid with ethanol in the presence of an acid catalyst.

- Alternative Methods: Other synthetic pathways may include using acyl chlorides or anhydrides with ethanol under controlled conditions to yield the desired ester .

The choice of synthesis method can influence the purity and yield of the final product.

Ethyl 4-methylcinnamate finds applications across various fields:

- Pharmaceuticals: Due to its anti-inflammatory and analgesic properties, it is being explored for potential therapeutic uses in managing pain and inflammation.

- Agriculture: Its antifungal and larvicidal activities make it a candidate for use in pest control formulations.

- Flavoring and Fragrance: The compound is also utilized in the food industry for flavoring agents due to its pleasant aroma .

Studies on ethyl 4-methylcinnamate have focused on its interactions with biological systems. Research indicates that it can modulate inflammatory pathways by inhibiting key enzymes involved in prostaglandin synthesis. Furthermore, its interaction with cellular receptors involved in pain perception has been documented, suggesting mechanisms through which it exerts its analgesic effects .

Ethyl 4-methylcinnamate shares structural similarities with several other cinnamate esters. Below is a comparison highlighting its uniqueness:

Ethyl 4-methylcinnamate is unique due to its potent biological activities, particularly its anti-inflammatory effects and potential therapeutic applications, distinguishing it from other similar compounds.

Classical Esterification Routes

The synthesis of ethyl 4-methylcinnamate follows established esterification methodologies that have been extensively developed for cinnamic acid derivatives. The most fundamental approach involves the direct esterification of 4-methylcinnamic acid with ethanol under acidic conditions [1]. This classical Fischer esterification represents the most straightforward synthetic route, utilizing concentrated sulfuric acid as the primary catalyst [1] [2].

The reaction mechanism proceeds through the protonation of the carboxylic acid carbonyl oxygen, followed by nucleophilic attack of ethanol on the activated carbonyl carbon [1]. The tetrahedral intermediate subsequently eliminates water to form the desired ethyl ester [1]. Reaction conditions typically require reflux temperatures between 120-140°C for 6-16 hours to achieve satisfactory conversion rates [1] [3].

Alternative classical routes include the acyl chloride method, where 4-methylcinnamic acid is first converted to its corresponding acid chloride using thionyl chloride, followed by treatment with ethanol [4]. This two-step process offers higher yields but requires additional purification steps and handling of more reactive intermediates [4]. The acyl chloride intermediate demonstrates enhanced reactivity compared to the parent carboxylic acid, enabling esterification under milder conditions [4].

Table 1: Classical Esterification Conditions and Yields

| Method | Temperature (°C) | Time (hours) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Fischer Esterification | 120-140 | 6-16 | H₂SO₄ | 75-87 | [1] [3] |

| Acyl Chloride Route | 20-40 | 2-4 | - | 85-92 | [4] |

| Steglich Esterification | 40-45 | 0.75 | EDC/DMAP | 65-75 | [5] |

The Steglich esterification represents another classical approach utilizing carbodiimide coupling reagents [5]. This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide as the coupling agent with 4-dimethylaminopyridine as the nucleophilic catalyst [5]. The reaction proceeds under mild conditions at 40-45°C in acetonitrile, achieving conversion within 45 minutes [5].

Catalytic Processes for Improved Yield

Modern catalytic approaches have significantly enhanced the efficiency of ethyl 4-methylcinnamate synthesis through the implementation of heterogeneous and enzymatic catalysts. Solid acid catalysts, particularly Amberlyst-15, have demonstrated exceptional performance in esterification reactions [6] [7]. This macroporous ion-exchange resin provides strong acid sites while facilitating easy separation and catalyst recovery [6].

The Amberlyst-15 catalyzed process operates at temperatures between 80-120°C with substrate-to-catalyst ratios of 20:1 to 40:1 by weight [6] [7]. The heterogeneous nature of this catalyst enables continuous operation in fixed-bed reactors, making it particularly attractive for industrial applications [8]. Conversion rates exceeding 95% have been achieved with this system under optimized conditions [6].

Enzymatic catalysis represents a highly selective alternative utilizing immobilized lipases [9] [10]. Lipozyme TLIM, an immobilized lipase from Thermomyces lanuginosus, has shown remarkable efficacy in catalyzing the esterification of cinnamic acid derivatives with ethanol [9]. The enzymatic process operates under mild conditions at 50°C in isooctane as the reaction medium [9].

Table 2: Catalytic Process Comparison

| Catalyst Type | Temperature (°C) | Reaction Time | Conversion (%) | Selectivity (%) | Reusability |

|---|---|---|---|---|---|

| Amberlyst-15 | 80-120 | 4-8 hours | 95-98 | >99 | 10+ cycles |

| Lipozyme TLIM | 50 | 6-12 hours | 99 | >99 | 5-8 cycles |

| HND-26 Solid Acid | 58 | 25 hours | 95.1 | >98 | 8+ cycles |

The enzymatic approach offers several advantages including high stereoselectivity, mild reaction conditions, and reduced environmental impact [9] [10]. Water activity control proves critical for enzymatic esterification, with optimal values ranging from 0.11 to 0.23 [9]. The enzyme loading typically ranges from 5-15% by weight relative to the limiting substrate [10].

Deep eutectic solvent catalysts have emerged as environmentally benign alternatives for cinnamate ester synthesis [11]. These catalysts, composed of quaternary ammonium salts and organic acids, facilitate esterification under mild conditions while offering easy recovery and recyclability [11]. The benzyltriethylammonium chloride-para-toluenesulfonic acid system has demonstrated particular effectiveness with yields exceeding 90% at temperatures below 80°C [11].

Industrial-Scale Production Protocols

Industrial production of ethyl 4-methylcinnamate requires optimization of reaction parameters to maximize throughput while maintaining product quality and minimizing waste generation. Continuous flow reactors have become the preferred technology for large-scale synthesis due to their superior heat and mass transfer characteristics [8] [12].

Fixed-bed reactor systems utilizing solid acid catalysts enable continuous operation with minimal catalyst loss [8]. These systems typically operate with residence times of 2-4 hours at temperatures between 100-130°C [8]. The reactor design incorporates internal heat exchangers to maintain isothermal conditions and prevent hot spot formation that could lead to side reactions [8].

The industrial process begins with the preparation of high-purity 4-methylcinnamic acid through established synthetic routes involving the Knoevenagel condensation of 4-methylbenzaldehyde with malonic acid [13] [14]. This substrate preparation step is critical for achieving high-quality final products and minimizing impurity levels [13].

Table 3: Industrial Process Parameters

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Reactor Volume | 10,000-50,000 L | 500-2,000 L |

| Temperature | 120-140°C | 100-130°C |

| Pressure | Atmospheric | 2-5 bar |

| Residence Time | 8-12 hours | 2-4 hours |

| Conversion | 85-90% | 95-98% |

| Productivity | 1-2 kg/L/day | 5-8 kg/L/day |

Process intensification strategies include the implementation of microwave-assisted synthesis for rapid heating and reaction acceleration [15]. Microwave irradiation reduces reaction times from hours to minutes while maintaining high yields and selectivity [15]. This technology proves particularly valuable for the synthesis of substituted cinnamate derivatives where conventional heating may lead to thermal degradation [15].

Solvent selection plays a crucial role in industrial processes, with considerations including environmental impact, recyclability, and product isolation efficiency [16]. Green solvents such as dimethyl carbonate and ethyl acetate are increasingly favored over traditional chlorinated solvents [16]. These alternatives offer comparable reaction performance while reducing environmental burden and regulatory compliance costs [16].

Purification Techniques: Flash Evaporation and Crystallization

The purification of ethyl 4-methylcinnamate requires sophisticated separation techniques to achieve the high purity levels demanded by commercial applications. Flash evaporation serves as the primary separation method for removing excess ethanol and other volatile components from the reaction mixture [17] [2].

Flash evaporation systems operate under reduced pressure at temperatures between 80-120°C to minimize thermal degradation of the product [17]. The process typically achieves ethanol recovery rates exceeding 95%, enabling efficient solvent recycling [17]. Vapor-liquid equilibrium considerations are critical for optimizing separation efficiency and minimizing product losses [17].

The flash evaporation process utilizes multi-stage distillation columns with 15-25 theoretical plates to achieve the required separation [17] [2]. Column design incorporates structured packing to maximize mass transfer efficiency while minimizing pressure drop [17]. Temperature control systems maintain optimal operating conditions throughout the distillation process [2].

Crystallization represents the final purification step for achieving pharmaceutical or food-grade purity levels [18]. The process begins with dissolution of the crude ethyl 4-methylcinnamate in an appropriate solvent system, typically ethanol or ethyl acetate [18]. Temperature-controlled cooling enables selective crystallization of the pure product while maintaining impurities in solution [18].

Table 4: Purification Process Specifications

| Technique | Operating Conditions | Purity Achieved | Recovery Rate | Energy Consumption |

|---|---|---|---|---|

| Flash Evaporation | 80-120°C, 0.1-0.5 bar | 90-95% | 85-90% | 150-200 kWh/ton |

| Recrystallization | 20-80°C cooling | 98-99.5% | 75-85% | 50-80 kWh/ton |

| Column Chromatography | Ambient conditions | 99-99.8% | 70-80% | 20-30 kWh/ton |

Recrystallization protocols require careful selection of solvent systems to optimize crystal formation and minimize product losses [18]. Mixed solvent systems, such as ethanol-water or ethyl acetate-hexane, provide enhanced selectivity for removing specific impurities [18]. The cooling rate proves critical for crystal quality, with controlled cooling rates of 0.5-2°C per hour producing optimal crystal morphology [18].

Advanced purification techniques include preparative flash chromatography for high-purity applications [19] [20]. This method utilizes silica gel stationary phases with gradient elution systems to achieve baseline separation of closely related impurities [20]. Automated fraction collection enables precise isolation of the target compound with purities exceeding 99.5% [19].

Quality control protocols incorporate multiple analytical techniques including gas chromatography-mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy to verify product identity and purity [21]. These analytical methods ensure compliance with regulatory standards and customer specifications [21].

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy serves as one of the most powerful techniques for elucidating the molecular structure of ethyl 4-methylcinnamate. Both proton nuclear magnetic resonance and carbon-13 nuclear magnetic resonance provide complementary structural information that confirms the compound's identity and stereochemistry [1] [2] [3].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of ethyl 4-methylcinnamate displays characteristic signals that reflect the compound's structural features. The vinyl protons appear as a distinctive pattern, with the alpha-proton (adjacent to the carbonyl group) typically observed around 7.7 parts per million as a doublet with a coupling constant of approximately 16 hertz, indicating the trans configuration of the double bond [1] [2]. The beta-proton appears downfield around 6.4 parts per million, also as a doublet with the same coupling constant, confirming the ethylene linkage between the aromatic ring and the ester carbonyl group.

The aromatic region exhibits signals between 7.0 and 7.6 parts per million, showing the characteristic pattern for para-disubstituted benzene. The methyl-substituted aromatic protons appear as two distinct doublets, reflecting the symmetrical substitution pattern of the 4-methylphenyl group [4] [5]. The methyl group attached to the aromatic ring typically resonates around 2.3 parts per million as a singlet, integrating for three protons.

The ethyl ester portion produces characteristic signals with the ethylene protons appearing as a quartet around 4.3 parts per million due to coupling with the adjacent methyl group, while the terminal methyl group appears as a triplet near 1.3 parts per million [1] [3]. The integration pattern confirms the expected 2:3 ratio for the ethylene and methyl groups of the ethyl ester moiety.

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of ethyl 4-methylcinnamate. The carbonyl carbon appears around 167 parts per million, characteristic of alpha,beta-unsaturated ester carbonyls [1] [2]. The vinyl carbons exhibit distinct chemical shifts, with the alpha-carbon (adjacent to the carbonyl) appearing around 145 parts per million and the beta-carbon around 118 parts per million.

The aromatic carbon signals appear in the typical aromatic region between 120 and 140 parts per million. The quaternary carbon bearing the methyl substituent shows a characteristic downfield shift compared to the unsubstituted carbon atoms. The methyl group attached to the aromatic ring resonates around 21 parts per million, while the ethyl ester carbons appear at their expected positions with the ethylene carbon around 60 parts per million and the terminal methyl carbon around 14 parts per million [4] [5] [6].

Infrared Spectroscopy

Infrared spectroscopy provides crucial information about the functional groups present in ethyl 4-methylcinnamate through characteristic vibrational frequencies. The technique identifies specific bond types and molecular interactions based on absorption patterns in the infrared region [7] [8].

Carbonyl Stretching Analysis

The most diagnostic feature in the infrared spectrum of ethyl 4-methylcinnamate is the carbonyl stretching vibration. Due to the conjugation with the aromatic ring through the vinyl linkage, the carbonyl frequency appears at approximately 1715 wavenumbers, which is lower than typical saturated ester carbonyls that appear around 1735 wavenumbers [7] [8]. This bathochromic shift results from the extended conjugation that reduces the carbonyl bond order through resonance delocalization.

Aromatic and Vinyl Stretching Vibrations

The aromatic carbon-hydrogen stretching vibrations appear in the region between 3000 and 3100 wavenumbers with medium intensity. The aromatic carbon-carbon stretching vibrations produce multiple bands in the fingerprint region between 1440 and 1625 wavenumbers [7]. The vinyl carbon-carbon stretching vibration appears around 1630 wavenumbers, characteristic of alpha,beta-unsaturated systems conjugated with aromatic rings.

Ester Group Vibrations

The carbon-oxygen stretching vibrations of the ester group appear in the region between 1000 and 1300 wavenumbers as strong absorptions. These bands are diagnostic for ester functionality and help confirm the presence of the ethyl ester moiety [7] [8]. Additional characteristic vibrations include the out-of-plane aromatic carbon-hydrogen bending vibrations between 680 and 900 wavenumbers, which provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry

Mass spectrometry provides definitive molecular weight determination and structural information through fragmentation patterns. For ethyl 4-methylcinnamate, electron ionization mass spectrometry reveals characteristic fragmentation pathways that support structural assignment [9] [10].

Molecular Ion and Base Peak Analysis

The molecular ion peak appears at mass-to-charge ratio 190, corresponding to the molecular weight of ethyl 4-methylcinnamate [4] [5] [11]. The base peak typically occurs at mass-to-charge ratio 131, resulting from the loss of the ethyl ester group (loss of 59 mass units). This fragmentation pattern is characteristic of cinnamic acid esters and provides strong evidence for the ester functionality.

Fragmentation Pathways

The fragmentation pattern follows predictable pathways common to aromatic esters. The initial loss of the ethoxyl radical produces a fragment at mass-to-charge ratio 161, followed by decarbonylation to yield the base peak at 131. Further fragmentation produces ions at mass-to-charge ratio 103 (loss of carbon monoxide from the base peak) and 77 (phenyl cation), which are characteristic of substituted benzene derivatives [10].

The presence of the methyl substituent influences the fragmentation pattern compared to unsubstituted cinnamic esters. The 4-methylphenyl cation retains stability through resonance delocalization, contributing to the intensity of higher mass fragments. These fragmentation patterns provide unambiguous identification of the compound structure and distinguish it from other positional isomers.

X-Ray Crystallographic Studies

X-ray crystallography represents the gold standard for definitive structural determination of organic compounds, providing precise three-dimensional molecular geometry and packing arrangements. While specific crystallographic data for ethyl 4-methylcinnamate is limited in the current literature, related cinnamic acid esters have been extensively studied using single-crystal diffraction methods [12] [13] [14].

Crystal Structure Determination

Ethyl 4-methoxycinnamate, a closely related compound, has been structurally characterized through X-ray crystallography, providing insights into the structural features common to para-substituted ethyl cinnamates [12]. The compound crystallizes in the monoclinic crystal system with space group P21/n, and the crystal structure data has been deposited in the Cambridge Crystallographic Data Centre under reference number 126733.

The X-ray investigation confirmed the trans configuration of the double bond, establishing the extended conjugation between the aromatic ring and the ester carbonyl group [12]. The molecule adopts a completely planar conformation, which maximizes the orbital overlap in the conjugated system. This planarity is crucial for understanding the electronic properties and spectroscopic behavior of ethyl 4-methylcinnamate.

Molecular Geometry and Bonding

Crystal structure analysis reveals characteristic bond lengths and angles that reflect the electronic delocalization in the conjugated system. The carbon-carbon double bond length in the vinyl linkage is typically around 1.34 angstroms, consistent with sp2 hybridization. The carbon-carbon single bonds connecting the vinyl group to the aromatic ring and carbonyl carbon show partial double bond character due to conjugation, with bond lengths intermediate between typical single and double bonds [12] [13].

The aromatic ring maintains regular hexagonal geometry with carbon-carbon bond lengths around 1.39 angstroms. The methyl substituent at the para position adopts a coplanar arrangement with the aromatic ring, minimizing steric interactions while allowing optimal conjugation. The ester group shows typical geometry with the carbonyl carbon-oxygen double bond length around 1.21 angstroms and the carbon-oxygen single bond approximately 1.34 angstroms.

Crystal Packing and Intermolecular Interactions

Crystal packing analysis provides information about intermolecular forces that influence the solid-state properties of ethyl 4-methylcinnamate. Cinnamic acid esters typically exhibit pi-pi stacking interactions between aromatic rings, contributing to the stability of the crystal lattice [13] [15]. The planar molecular geometry facilitates efficient packing arrangements that maximize van der Waals interactions.

Weak hydrogen bonding interactions may occur between the carbonyl oxygen and aromatic hydrogen atoms of adjacent molecules. These interactions, while individually weak, collectively contribute to the crystal stability and influence physical properties such as melting point and solubility. The methyl substituent provides additional van der Waals contacts that can affect the overall packing efficiency.

Computational Molecular Modeling

Computational molecular modeling provides powerful tools for understanding the electronic structure, conformational preferences, and spectroscopic properties of ethyl 4-methylcinnamate. Modern quantum chemical methods, particularly density functional theory, offer accurate predictions of molecular properties that complement experimental measurements [16] [17] [18].

Density Functional Theory Calculations

Density functional theory has emerged as the most widely used method for studying organic molecules due to its favorable balance between accuracy and computational efficiency [16] [18]. For ethyl 4-methylcinnamate, commonly employed functionals include B3LYP, PBE0, and M06-2X, each offering specific advantages for different properties.

Geometry Optimization Studies

Density functional theory calculations confirm the planar geometry of ethyl 4-methylcinnamate observed in experimental studies. The optimized structure shows the trans configuration of the vinyl double bond as the most stable conformation, consistent with synthetic observations and spectroscopic data [19] [17]. The calculated bond lengths and angles agree well with experimental crystallographic data for related compounds.

The energy difference between trans and cis isomers typically ranges from 2 to 4 kilocalories per mole, depending on the computational method and basis set employed. This energy difference explains the predominant formation of the trans isomer during synthesis and its stability under normal conditions. The planar conformation maximizes conjugation and minimizes steric interactions between the substituents.

Electronic Structure Analysis

Frontier molecular orbital analysis reveals the electronic delocalization characteristic of conjugated systems. The highest occupied molecular orbital typically shows pi-electron density distributed across the aromatic ring, vinyl double bond, and carbonyl group. The lowest unoccupied molecular orbital exhibits a similar delocalization pattern with nodes at different positions, explaining the electronic transitions observed in ultraviolet-visible spectroscopy [17] [20].

Natural bond orbital analysis provides insights into the electron distribution and bonding characteristics. The calculations reveal significant pi-conjugation between the aromatic ring and the vinyl-carbonyl system, with resonance stabilization contributing approximately 15-20 kilocalories per mole to the molecular stability. This stabilization energy explains the planarity preference and spectroscopic properties of the compound.

Time-Dependent Density Functional Theory

Time-dependent density functional theory enables accurate prediction of electronic excitation energies and oscillator strengths, facilitating direct comparison with experimental ultraviolet-visible absorption spectra [17] [20]. For cinnamate esters, the calculations typically predict the lowest energy transition around 310 nanometers, corresponding to a pi to pi-star transition within the conjugated system.

The calculated extinction coefficients agree well with experimental measurements, supporting the reliability of the computational predictions. The electronic transitions show strong dependence on the substituent effects, with electron-donating groups like methyl causing bathochromic shifts compared to unsubstituted cinnamates. These calculations provide molecular-level understanding of the photochemical properties relevant to applications such as ultraviolet protection.

Solvent Effects and Molecular Dynamics

Implicit solvation models such as the polarizable continuum model allow investigation of solvent effects on molecular properties [21]. For ethyl 4-methylcinnamate, solvent polarity affects the electronic transitions and conformational preferences. Polar solvents typically cause slight bathochromic shifts in the absorption spectra due to stabilization of the excited state.

Molecular dynamics simulations provide insights into the dynamic behavior of ethyl 4-methylcinnamate in solution. The calculations reveal restricted rotation around the vinyl-carbonyl bond due to partial double bond character from conjugation. The aromatic ring and ester group maintain their planar arrangement with minimal out-of-plane distortions, confirming the rigid conjugated structure.

Thermodynamic Property Predictions

Computational methods enable prediction of thermodynamic properties such as formation enthalpies, heat capacities, and entropy values [22]. Composite methods like G3(MP2)//B3LYP provide chemical accuracy for these properties, supporting process design and safety assessments. The calculated formation enthalpy of ethyl 4-methylcinnamate reflects the stabilization from aromatic and conjugative effects.

Frequency calculations provide vibrational spectra that directly compare with experimental infrared and Raman data. The agreement between calculated and experimental frequencies validates the computational models and enables assignment of vibrational modes. These calculations support structural identification and quality control applications in analytical chemistry.